

"1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone" molecular weight

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Compound of Interest

Compound Name:	1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone
Cat. No.:	B1373014

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An In-Depth Technical Guide to **1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone**

Introduction

1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone is a substituted aromatic ketone that serves as a critical building block in modern medicinal chemistry and drug development. Its structure, featuring an acetophenone core with both an amine and a trifluoromethyl group, makes it a versatile intermediate for synthesizing more complex molecular architectures. The presence of the trifluoromethyl (-CF₃) group is particularly significant; it is a well-established bioisostere for other chemical groups and is known to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1][2]

This technical guide provides a comprehensive overview of **1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone**, detailing its core physicochemical properties, a validated workflow for its analytical characterization, and essential handling and safety protocols. The content is designed for researchers, synthetic chemists, and drug development professionals who utilize fluorinated intermediates in the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

The identity and utility of **1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone** are defined by its fundamental physicochemical properties. The trifluoromethyl group at the 4-position and the

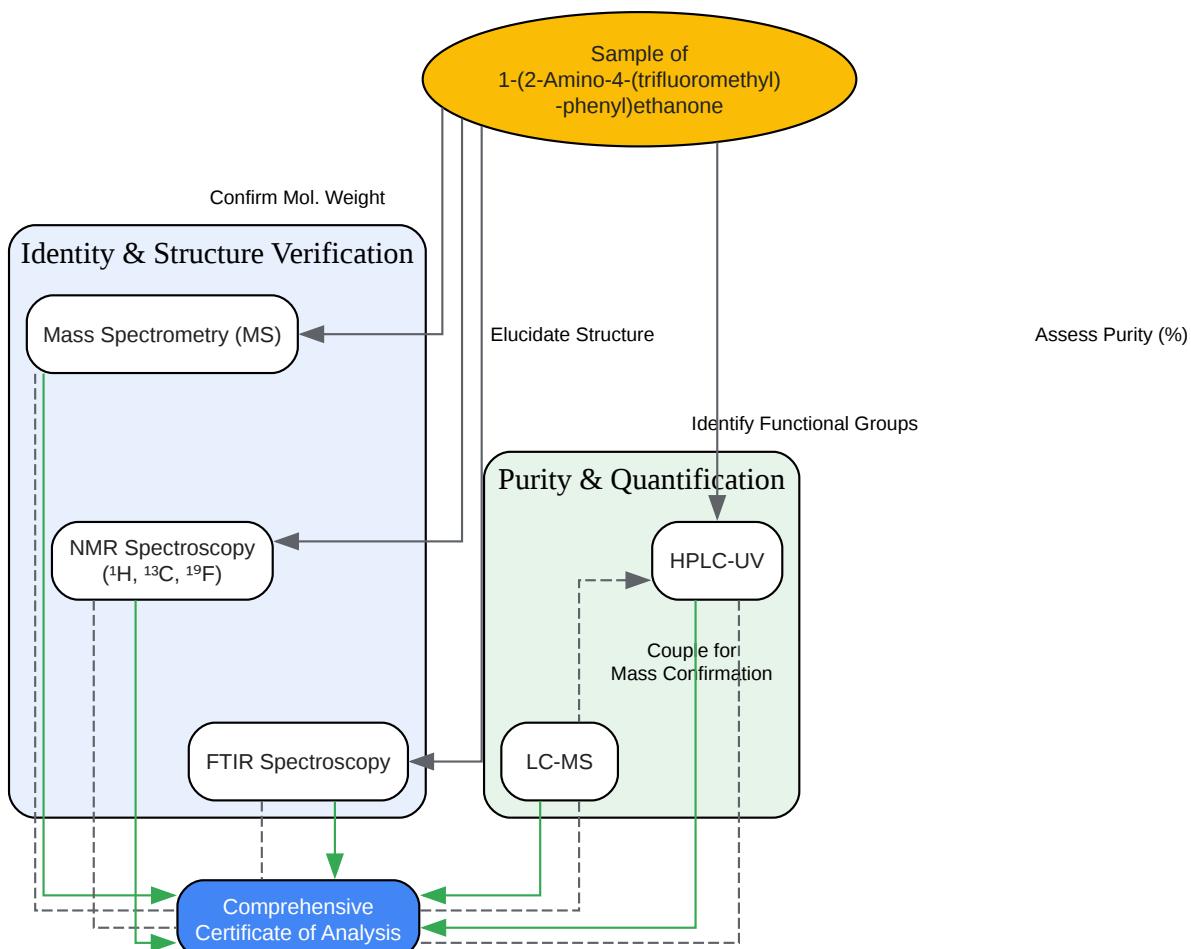
amino group at the 2-position of the phenyl ring create a unique electronic and steric environment that dictates its reactivity in subsequent synthetic steps.

A summary of its key properties is presented in the table below.

Property	Value	Source(s)
Molecular Weight	203.16 g/mol	[3]
Molecular Formula	C ₉ H ₈ F ₃ NO	[3][4]
IUPAC Name	1-[2-amino-4-(trifluoromethyl)phenyl]ethanone	e
CAS Number	37885-07-7	
Physical Form	Solid	
Typical Purity	≥97%	[4][5]
Storage Conditions	Keep in a dark place, sealed in dry, 2-8°C	[5]

Analytical Characterization: A Self-Validating Workflow

Ensuring the identity, purity, and stability of a chemical intermediate is paramount in any research and development setting. A multi-pronged analytical approach provides a self-validating system, where orthogonal techniques are used to build a complete and trustworthy profile of the compound. The following workflow is a field-proven methodology for the comprehensive characterization of **1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone**.



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Analytical workflow for compound validation.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method to determine the purity of the compound. The choice of a C18 column is based on its effectiveness in retaining and separating moderately polar aromatic compounds like this one.

Objective: To separate the main compound from any impurities and quantify its purity based on peak area percentage.

Methodology:

- Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
- Instrumentation & Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 30% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection: UV-Vis Diode Array Detector (DAD) at 254 nm. The wavelength is chosen to capture the aromatic system's absorbance.
 - Injection Volume: 5 μ L.
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Protocol: Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight of the compound, providing definitive evidence of its identity.

Objective: To verify the molecular mass of the compound.

Methodology:

- Sample Infusion: Dilute the sample stock solution (from 2.1) to approximately 10 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid. Infuse the solution directly into the mass spectrometer or use the LC-MS output from the HPLC protocol.
- Instrumentation & Conditions:
 - Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
 - Ionization Mode: Positive (ESI+). The primary amine and ketone oxygen are sites for protonation.
 - Scan Range: 50 - 500 m/z.
 - Capillary Voltage: 3.5 kV.
- Expected Result: The compound has a molecular weight of 203.16 Da. In positive ion mode, the primary expected ion is the protonated molecule $[M+H]^+$.
- Expected m/z: 204.17 ($C_9H_9F_3NO^+$). The high-resolution mass should be within 5 ppm of the theoretical exact mass.

Protocol: Structural Elucidation by NMR Spectroscopy

NMR provides unambiguous structural confirmation by mapping the hydrogen, carbon, and fluorine atoms within the molecule.

Objective: To confirm the molecular structure and connectivity.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., $DMSO-d_6$ or $CDCl_3$).
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.

- Expected Spectra:

- ^1H NMR: Expect distinct signals for the three aromatic protons (complex splitting patterns in the 6.5-8.0 ppm range), a singlet for the amine (-NH₂) protons (broad, chemical shift can vary), and a singlet for the acetyl methyl (-CH₃) protons (around 2.5 ppm).
- ^{13}C NMR: Expect 9 distinct carbon signals, including a signal for the carbonyl carbon (>190 ppm), aromatic carbons (110-150 ppm), the methyl carbon (~25-30 ppm), and a quartet for the CF₃ carbon due to C-F coupling.
- ^{19}F NMR: Expect a single, sharp signal corresponding to the -CF₃ group.

Safety and Handling

Proper handling is essential when working with fluorinated intermediates. While this compound is not acutely toxic, appropriate precautions must be taken.

- Hazard Statements: Commercial suppliers note the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
- Signal Word: Warning.[5]
- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials, as recommended.[5]

Conclusion

1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone is a high-value intermediate whose utility is directly tied to its unique structural features. Its molecular weight of 203.16 g/mol and its specific arrangement of functional groups make it a cornerstone for the synthesis of advanced pharmaceutical compounds. The robust analytical workflow detailed in this guide provides a

framework for ensuring the quality and integrity of this starting material, thereby supporting the successful progression of complex synthetic campaigns in drug discovery and development.

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